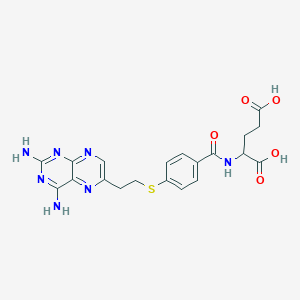
Heteronium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heteronium is a hypothetical compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Heteronium typically involves a multi-step process that includes the following key steps:
Initial Formation: The initial formation of this compound involves the reaction of precursor compounds under controlled conditions. This step often requires specific catalysts and solvents to facilitate the reaction.
Purification: After the initial formation, the crude product undergoes purification processes such as recrystallization or chromatography to isolate pure this compound.
Final Modification: The final step involves modifying the isolated compound to achieve the desired chemical structure and properties.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:
Bulk Synthesis: Large quantities of precursor compounds are reacted in industrial reactors under optimized conditions to maximize yield.
Automated Purification: Advanced purification techniques, such as automated chromatography systems, are employed to ensure high purity of the final product.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and safety of the produced this compound.
化学反応の分析
Types of Reactions
Heteronium undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involving this compound typically use reducing agents like hydrogen gas or metal hydrides.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of catalysts like palladium or nickel.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives with increased oxygen content.
Reduction: Reduced forms with decreased oxygen content.
Substitution: Substituted compounds with new functional groups.
科学的研究の応用
Heteronium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of Heteronium involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to Enzymes: this compound can bind to enzymes, altering their activity and affecting biochemical pathways.
Modulating Receptors: It can interact with cellular receptors, influencing signal transduction and cellular responses.
Inhibiting Pathways: this compound may inhibit specific metabolic pathways, leading to therapeutic effects.
類似化合物との比較
Heteronium can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as Heterocyclic compounds and Heteroaromatic compounds share some structural similarities with this compound.
Uniqueness: Unlike other similar compounds, this compound exhibits unique reactivity and stability under various conditions, making it a valuable compound in research and industry.
特性
CAS番号 |
21379-80-6 |
|---|---|
分子式 |
C18H22NO3S+ |
分子量 |
332.4 g/mol |
IUPAC名 |
(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-hydroxy-2-phenyl-2-thiophen-2-ylacetate |
InChI |
InChI=1S/C18H22NO3S/c1-19(2)11-10-15(13-19)22-17(20)18(21,16-9-6-12-23-16)14-7-4-3-5-8-14/h3-9,12,15,21H,10-11,13H2,1-2H3/q+1 |
InChIキー |
IGWCFPFGZULDHY-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O)C |
正規SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O)C |
同義語 |
heteronium heteronium bromide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B1210912.png)

![methyl 2-[(1S,5S,7S,8S,16S)-5,11-diacetyloxy-13-(furan-3-yl)-16-hydroxy-6,6,8,12-tetramethyl-17-methylidene-15-oxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]acetate](/img/structure/B1210914.png)



![2-amino-7-methyl-6-[3-(4-morpholinyl)propyl]-5-oxo-4-(2,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1210925.png)
![2-[[(4-Acetyloxy-3-methoxyphenyl)-oxomethyl]amino]-5-hydroxybenzoic acid](/img/structure/B1210926.png)

![(16R,17R,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one](/img/structure/B1210928.png)


![1,3-Benzothiazol-2-yl-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1210933.png)

